molecular formula C16H16O3 B5654564 1-(2,4-dihydroxy-3-methylphenyl)-2-(2-methylphenyl)ethanone CAS No. 302918-17-8

1-(2,4-dihydroxy-3-methylphenyl)-2-(2-methylphenyl)ethanone

Cat. No. B5654564
CAS RN: 302918-17-8
M. Wt: 256.30 g/mol
InChI Key: KWMBRYDKQLGWFA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar phenyl ethanone compounds often involves reactions such as the Ullmann reaction, which is used to form biphenyl structures. An example is the synthesis of 3,3'-diacetoxy-4,4'-bis(hexyloxy)biphenyl, where an unexpected by-product was identified as 1-(4-hexyloxy-3-hydroxyphenyl)ethanone through crystallographic analysis (Manzano, Baggio, & Cukiernik, 2015). Another synthesis approach involves the use of (2,4-dihydroxyphenyl)ethanone and prenyl bromide, optimized under certain conditions to achieve a yield of 73% (Zhou Jin-xia, 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through various spectroscopic methods, including IR, NMR, and crystallographic analysis, revealing detailed information on bond lengths, angles, and spatial arrangements. Such analyses contribute to understanding the supramolecular architecture and interactions, such as hydrogen bonding, which influence the compound's stability and properties (Suarez et al., 2017).

Chemical Reactions and Properties

Phenyl ethanone compounds undergo various chemical reactions, including condensation reactions leading to heterocyclization and the formation of derivatives with potential biological activity. For instance, condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal produces isoflavone derivatives and other heterocycles (Moskvina, Shilin, & Khilya, 2015).

Physical Properties Analysis

The physical properties, including crystallographic and thermal properties, offer insights into the polymorphism and phase transitions of these compounds. Differences in packing schemes and noncovalent interactions are critical for understanding their stability and behavior under different conditions (Suarez et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity and interaction with biological targets, can be elucidated through studies like molecular docking. Such studies help in understanding the potential biological activities and mechanisms of action of phenyl ethanone derivatives (SRI SATYA, V., & Aiswariya, 2022).

properties

IUPAC Name

1-(2,4-dihydroxy-3-methylphenyl)-2-(2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-10-5-3-4-6-12(10)9-15(18)13-7-8-14(17)11(2)16(13)19/h3-8,17,19H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMBRYDKQLGWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)C2=C(C(=C(C=C2)O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dihydroxy-3-methylphenyl)-2-(2-methylphenyl)ethanone

CAS RN

302918-17-8
Record name 1-(2,4-DIHYDROXY-3-METHYLPHENYL)-2-(2-METHYLPHENYL)ETHANONE
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